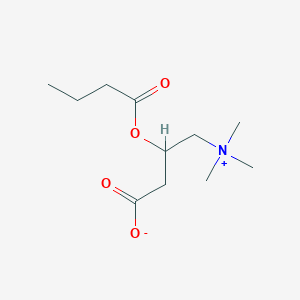
O-Butanoylcarnitine
説明
O-butanoylcarnitine is a C4-acylcarnitine that is the O-butanoyl derivative of carnitine. It has a role as a human metabolite. It is a C4-acylcarnitine and a butyrate ester. It derives from a butyric acid.
生物活性
O-Butanoylcarnitine, a derivative of carnitine, has garnered attention for its potential biological activities and implications in various metabolic pathways. This article explores the compound's biological activity, focusing on its role in metabolism, potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound (C11H21NO4) is an acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. Its structure allows it to participate in various metabolic processes, particularly in fatty acid oxidation and energy metabolism.
Metabolic Role
This compound is involved in the metabolism of fatty acids, particularly in the context of energy production. It acts as a substrate for mitochondrial β-oxidation, facilitating the conversion of fatty acids into acetyl-CoA, which is then utilized in the tricarboxylic acid (TCA) cycle for ATP production .
Table 1: Comparison of Acylcarnitines and Their Functions
| Acylcarnitine | Function | Associated Pathway |
|---|---|---|
| This compound | Fatty acid transport and oxidation | β-Oxidation |
| Acetylcarnitine | Energy metabolism via TCA cycle | TCA cycle |
| Propionylcarnitine | Involved in amino acid metabolism | Branched-chain amino acid metabolism |
Recent Research Findings
Recent studies have highlighted the significance of this compound in various health contexts:
- Hepatocellular Carcinoma (HCC) : this compound has been identified as a "Reporter Metabolite" in advanced HCC. Its levels were significantly altered in patients with liver cancer, suggesting a potential biomarker for disease progression .
- Hyperuricemia : In animal models, this compound levels decreased significantly in hyperuricemic rats. Treatment with polydatin led to an elevation of this compound levels, indicating its involvement in metabolic regulation and potential therapeutic effects against hyperuricemia .
- Inflammatory Bowel Disease (IBD) : this compound's transport mechanisms through specific transporters like OCTN2 have been studied for their implications in gut health. Its role in providing both butyrate and carnitine suggests a therapeutic potential for gut inflammation .
Case Studies
Case Study 1: Hepatocellular Carcinoma
A metabolomic analysis involving serum samples from HCC patients revealed that this compound levels were significantly different from those in non-tumor tissues. This finding supports its potential as a biomarker for early detection and monitoring of liver cancer progression .
Case Study 2: Hyperuricemia Treatment
In a study evaluating the effects of polydatin on hyperuricemic rats, researchers noted that administration of polydatin not only restored normal levels of this compound but also improved kidney function and reduced liver damage associated with high uric acid levels .
特性
IUPAC Name |
3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFHHGCZUCMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151733 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-26-8 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















